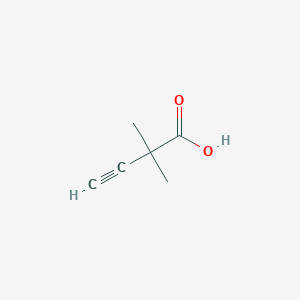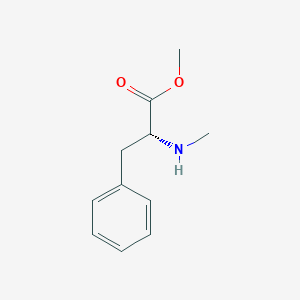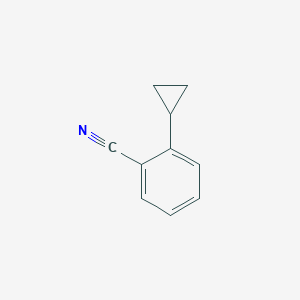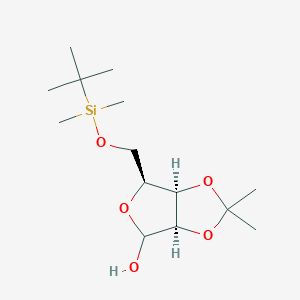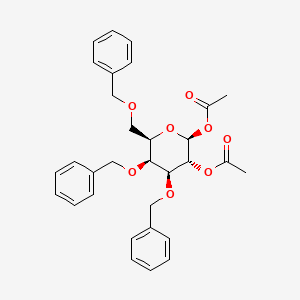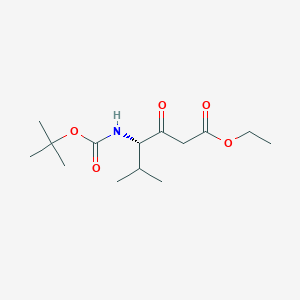
4-(4-Fluorophenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO2 . It has a molecular weight of 217.2 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)nicotinic acid consists of a nicotinic acid group attached to a fluorophenyl group . The InChI code for this compound is 1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis
4-(4-Fluorophenyl)nicotinic acid has a molecular weight of 217.20 g/mol . It has a topological polar surface area of 50.2 Ų and a complexity of 251 . It has one hydrogen bond donor and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Receptor Identification and Lipid-lowering Effects
- 4-(4-Fluorophenyl)nicotinic acid, as a derivative of nicotinic acid, may interact with specific receptors such as PUMA-G and HM74, which are identified as receptors for nicotinic acid. This interaction mediates nicotinic acid's anti-lipolytic effect, which is essential in lipid-lowering, particularly in adipose tissue. It works by inhibiting hormone-sensitive triglyceride lipase, leading to decreased lipolysis (Tunaru et al., 2003).
- Another study highlights the identification of high and low affinity receptors for nicotinic acid, which could be relevant for understanding the mechanism of action of its derivatives like 4-(4-Fluorophenyl)nicotinic acid. This knowledge is crucial for developing new drugs to treat dyslipidemia (Wise et al., 2003).
Synthesis and Binding Affinity
- The synthesis of fluoropyridine analogues of nicotinic acid, such as 4-(4-Fluorophenyl)nicotinic acid, demonstrates these compounds' potential in binding to nicotinic receptors. These analogues retain high binding affinity at specific nicotinic receptors, which is significant for their pharmacological applications (Sutherland et al., 2003).
Insecticidal Activity
- Nicotinic acid derivatives have shown significant insecticidal activities. The presence of a pyridine nucleus, as in 4-(4-Fluorophenyl)nicotinic acid, gives these compounds their efficacy against various pests, making them valuable in agricultural applications (Deshmukh et al., 2012).
Anti-inflammatory and Immune System Interactions
- Nicotinic acid and its derivatives, including 4-(4-Fluorophenyl)nicotinic acid, have been shown to inhibit the progression of atherosclerosis in mice independently of their lipid-lowering effects. This is mediated through their receptor GPR109A expressed by immune cells, highlighting potential anti-inflammatory applications (Lukasova et al., 2011).
Medicinal Chemistry and Drug Development
- The synthesis of nicotinic acid derivatives, including 4-(4-Fluorophenyl)nicotinic acid, offers insights into creating more effective analgesic and anti-inflammatory agents. These compounds have shown promising activities in preclinical models, suggesting their potential in developing new therapeutic agents (Khalil et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERFRVVJUCSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557110 |
Source


|
| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)nicotinic acid | |
CAS RN |
32923-72-1 |
Source


|
| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


